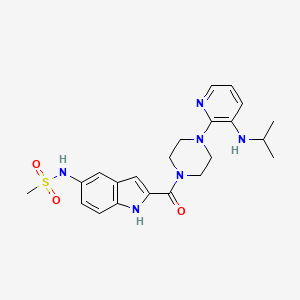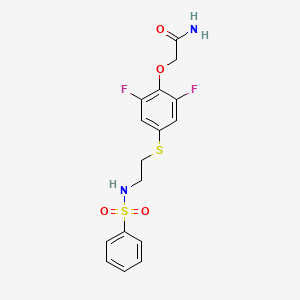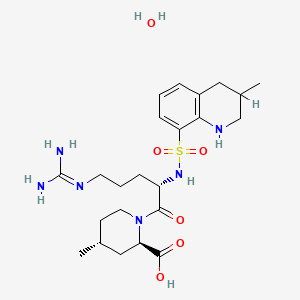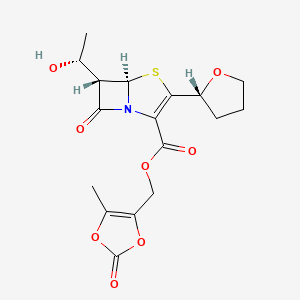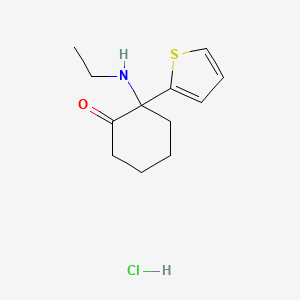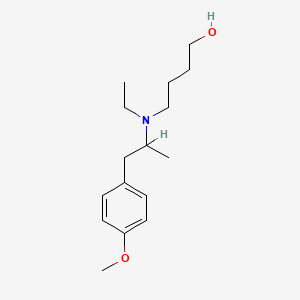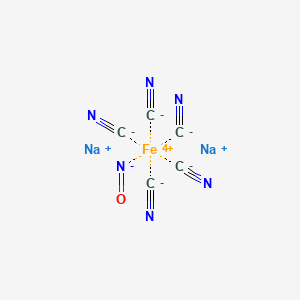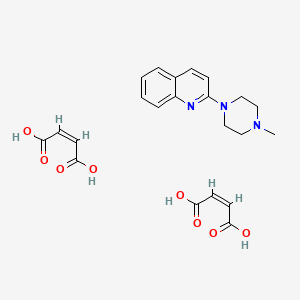
N-メチルキパジンジマレイン酸塩
概要
説明
N-メチルキパジンジマレアートは、アミノキノリン類に属する化学化合物です。これは、2位の水素が4-メチルピペラジン-1-イル基で置換されたキノリンで構成されています。 この化合物は、セロトニン作動性アゴニストとしての役割で知られており、セロトニン受容体に親和性があり、細胞受容体における生理学的活動を刺激することによってセロトニンの効果を模倣することができます .
科学的研究の応用
N-Methylquipazine dimaleate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in the study of serotonergic agonists.
Biology: It is used to study the effects of serotonin on various biological processes.
Medicine: It is used in the development of drugs for the treatment of disorders related to serotonin imbalance, such as depression and anxiety
作用機序
N-メチルキパジンジマレアートは、5-HT3受容体アゴニストとして作用することで効果を発揮します。キパジンとほぼ同じ親和性で5-HT3部位に結合しますが、5-HT1B部位には結合しません。 5-HT3受容体に結合することで、セロトニンの効果を模倣し、細胞受容体における生理学的活動を刺激します .
6. 類似の化合物との比較
N-メチルキパジンジマレアートは、キパジンなどの他のセロトニン作動性アゴニストと類似しています。 キパジンとは異なり、5-HT1B部位には結合しないという独自の特性を持っています . 他の類似の化合物には、以下のようなものがあります。
キパジン: 5-HT3および5-HT1B部位の両方に結合するセロトニン作動性アゴニスト。
2-メチル-5-HT: 別のセロトニン作動性アゴニストで、結合プロファイルが異なります。
N-メチルキパジンジマレアートの独自の結合プロファイルにより、セロトニン受容体とそのさまざまな生理学的プロセスにおける役割の研究に役立つツールになります .
生化学分析
Biochemical Properties
N-methylquipazine dimaleate is known to be a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . This suggests that N-methylquipazine dimaleate may interact with enzymes, proteins, and other biomolecules associated with these receptor sites.
Cellular Effects
As a 5-HT3 agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a 5-HT3 agonist, it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
N-メチルキパジンジマレアートは、N-メチルキパジンを2当量のマレイン酸と反応させることで調製されます . 合成ルートは、以下の手順で構成されます。
N-メチルキパジンの合成: これは、キノリンの2位の水素を4-メチルピペラジン-1-イル基で置換することにより行われます。
ジマレアート塩の生成: 次に、N-メチルキパジンをマレイン酸と反応させてジマレアート塩を生成します。
反応条件としては、通常、薬剤をジメチルスルホキシド(DMSO)などの溶媒に溶解して母液を調製し、その母液をさらに反応に使用します .
3. 化学反応解析
N-メチルキパジンジマレアートは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれます。
還元: この反応には、水素の添加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
N-メチルキパジンジマレアートは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。
化学: これは、セロトニン作動性アゴニストの研究における基準化合物として使用されています。
生物学: これは、さまざまな生物学的プロセスにおけるセロトニンの効果を研究するために使用されています。
化学反応の分析
N-Methylquipazine dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
N-Methylquipazine dimaleate is similar to other serotonergic agonists, such as quipazine. it has a unique profile in that it does not bind to 5-HT1B sites, unlike quipazine . Other similar compounds include:
Quipazine: A serotonergic agonist that binds to both 5-HT3 and 5-HT1B sites.
2-Methyl-5-HT: Another serotonergic agonist with a different binding profile.
N-Methylquipazine dimaleate’s unique binding profile makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171205-17-7 | |
| Record name | N-Methylquipazine dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine dimaleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


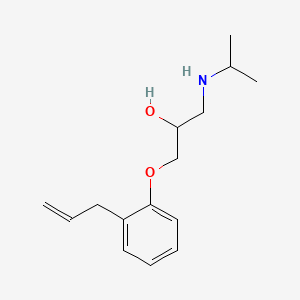

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
